REACTION_SMILES
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[C:16]([O:17][CH3:18])(=[O:19])[CH3:20].[CH3:1][O:2][C:3](=[O:4])[C:5]([N:6]1[C:7](=[O:14])[CH2:8][CH:9]1[S:10][C:11]([CH3:12])=[O:13])=[O:15].[CH3:22][OH:23].[OH2:21]>>[NH:6]1[C:7](=[O:14])[CH2:8][CH:9]1[S:10][C:11]([CH3:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)=O
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Name
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COC(=O)C(=O)N1C(=O)CC1SC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)N1C(=O)CC1SC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(=O)SC1CC(=O)N1
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Type
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product
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Smiles
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CC(=O)SC1CC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |